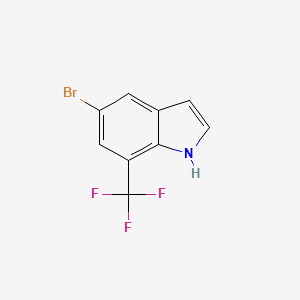

5-Bromo-7-(trifluoromethyl)-1H-indole

Description

Historical Context and Discovery

The historical development of 5-bromo-7-(trifluoromethyl)-1H-indole emerges from two distinct but converging chemical traditions that fundamentally shaped modern heterocyclic chemistry. The indole scaffold itself traces its origins to the pioneering work of Emil Fischer, who first developed the Fischer indole synthesis in 1883 through his groundbreaking studies with pyruvic acid 1-methylphenylhydrazone and alcoholic hydrogen chloride to generate 1-methylindole-2-carboxylic acid. This seminal reaction established indole formation as one of the oldest and most reliable methods in organic synthesis, creating a foundation that would support centuries of subsequent development in heterocyclic chemistry. The Fischer indole synthesis has remained the most important method of preparing substituted indoles since its discovery, demonstrating the enduring significance of this chemical transformation in both academic and industrial contexts.

The trifluoromethyl component of this compound represents a more recent development in chemical history, with the first investigations into trifluoromethyl groups in relation to biological activity conducted by F. Lehmann in 1927. Early synthetic methods for trifluoromethylation were developed by Frédéric Swarts in 1892, utilizing antimony fluoride in reactions where benzotrichloride was treated with antimony trifluoride to form various fluorinated products. The 1930s witnessed significant industrial advancement when Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride, establishing more practical synthetic routes. The development continued through the McLoughlin-Thrower reaction in 1968, which introduced early coupling reactions using iodofluoroalkanes, iodoaromatic compounds, and copper, with Kobayashi and Kumadaki adapting this protocol for trifluoromethylations in 1969.

The convergence of these two chemical lineages represents a sophisticated approach to molecular design, combining the proven biological activity framework of indoles with the enhanced pharmacological properties conferred by trifluoromethyl groups. The specific compound this compound, bearing Chemical Abstracts Service number 1260658-60-3, exemplifies this integration through its molecular formula C9H5BrF3N and molecular weight of 264.04. This particular substitution pattern reflects modern synthetic strategies that seek to optimize both chemical reactivity and biological performance through strategic placement of electron-withdrawing groups.

Significance in Organic and Heterocyclic Chemistry

The significance of this compound in organic and heterocyclic chemistry extends across multiple dimensions of molecular science, reflecting the compound's unique structural features and their implications for chemical reactivity and biological activity. Indole derivatives occupy a privileged position in medicinal chemistry due to their widespread occurrence in natural products and their demonstrated utility as pharmaceutical scaffolds. The indole moiety, characterized by its fused pyrrole and benzene ring system, serves as a foundational element in numerous bioactive molecules, including alkaloids, hormones, and pharmaceuticals, showcasing its significance across medicinal chemistry, material science, and related fields.

The incorporation of trifluoromethyl groups into organic compounds has gained tremendous importance in pharmaceutical and agrochemical industries due to their ability to enhance lipophilicity, metabolic stability, and bioavailability of drug candidates. Several notable pharmaceutical compounds demonstrate the value of trifluoromethyl incorporation, including fluoxetine, mefloquine, leflunomide, nulitamide, dutasteride, bicalutamide, aprepitant, celecoxib, and sorafenib. The presence of a trifluoromethyl group at the 7-position of the indole ring in this compound significantly influences its electronic properties and chemical behavior, potentially affecting its interaction with biological targets and its utility in synthetic transformations.

The bromine substitution at the 5-position adds another layer of chemical versatility to this molecule, serving as a reactive site for further chemical modifications and facilitating the synthesis of more complex derivatives. Halogenated indoles, particularly those containing bromine, have demonstrated significant utility in cross-coupling reactions, metal-catalyzed transformations, and other synthetic methodologies that are fundamental to modern organic synthesis. The strategic placement of the bromine atom enables chemists to perform selective functionalizations while maintaining the integrity of the trifluoromethyl group and the indole core structure.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C9H5BrF3N | Compact structure with multiple reactive sites |

| Molecular Weight | 264.04 | Optimal size for pharmaceutical applications |

| Substitution Pattern | 5-Bromo, 7-trifluoromethyl | Enhanced reactivity and biological properties |

| Chemical Abstracts Service Number | 1260658-60-3 | Unique chemical identifier for research |

The dual halogenation pattern in this compound creates opportunities for regioselective chemistry that can be exploited in synthetic applications. The electron-withdrawing nature of both the bromine and trifluoromethyl substituents influences the electronic distribution within the indole ring system, potentially altering the reactivity of other positions and creating new opportunities for selective functionalization reactions.

Research Evolution and Current State of Knowledge

The research evolution surrounding this compound reflects broader trends in indole chemistry and trifluoromethyl organic synthesis, with significant developments occurring across synthetic methodology, mechanistic understanding, and application-oriented research. Contemporary indole synthesis has evolved far beyond the classical Fischer indole synthesis to encompass metal-catalyzed reactions, carbon-hydrogen activation processes, and green synthesis approaches. These advanced methodologies offer enhanced scope, selectivity, and efficiency compared to traditional methods, enabling the preparation of increasingly complex indole derivatives with precise substitution patterns.

Recent developments in trifluoromethylation chemistry have particularly influenced the accessibility and utility of compounds like this compound. The introduction of safer and more environmentally friendly trifluoromethylating reagents, such as sodium trifluoromethanesulfinate, has enabled metal-free oxidative trifluoromethylation of indoles under mild conditions. These methodologies demonstrate high regioselectivity for the 2-position of indoles, though the specific case of 7-position trifluoromethylation requires different synthetic strategies and represents a more challenging transformation.

The current state of knowledge regarding halogenated trifluoromethyl indoles encompasses both synthetic methodology and biological activity studies. Research has shown that the combination of halogen and trifluoromethyl substituents can significantly enhance the pharmacological properties of indole derivatives, including improved metabolic stability, enhanced binding affinity to biological targets, and modified pharmacokinetic profiles. The specific substitution pattern in this compound represents an optimization of these principles, combining the synthetic versatility of bromine with the biological enhancement provided by the trifluoromethyl group.

| Research Area | Current Focus | Key Developments |

|---|---|---|

| Synthetic Methods | Metal-free trifluoromethylation | Sodium trifluoromethanesulfinate protocols |

| Functionalization | Carbon-hydrogen activation | Regioselective indole modification |

| Applications | Pharmaceutical development | Enhanced drug-like properties |

| Mechanistic Studies | Radical intermediates | Understanding reaction pathways |

Current research trends indicate growing interest in the development of more efficient synthetic routes to access this compound and related compounds. Flow chemistry approaches have emerged as particularly promising for the synthesis of pharmaceutically relevant indoles, offering enhanced reaction rates, improved selectivities, and more sustainable processes. The integration of continuous flow technology with traditional indole synthesis methods represents a significant advancement in the field, enabling more controlled reaction conditions and facilitating scale-up for industrial applications.

The mechanistic understanding of trifluoromethylation reactions has also advanced significantly, with studies indicating that radical intermediates play crucial roles in many trifluoromethylation processes. This mechanistic insight has enabled the development of more efficient and selective protocols for introducing trifluoromethyl groups into indole systems, though the specific synthetic route to this compound may require specialized approaches due to the unique substitution pattern.

Contemporary research also emphasizes the application of halogenated trifluoromethyl indoles in multicomponent reactions, which allow for the design of polycyclic molecules incorporating multiple fused heterocyclic scaffolds. These approaches have significant potential for generating new compounds with enhanced chemical and biomedical relevance, positioning compounds like this compound as valuable building blocks for complex molecule synthesis.

Properties

IUPAC Name |

5-bromo-7-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-6-3-5-1-2-14-8(5)7(4-6)9(11,12)13/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEZLIMDSQLWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-7-(trifluoromethyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. Understanding its biological activity involves exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H5BrF3N

- CAS Number : 1260658-60-3

| Property | Value |

|---|---|

| Melting Point | 180-182 °C |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Irritant |

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a structure-activity relationship (SAR) analysis revealed that modifications at the 5 and 7 positions of the indole ring significantly influence its potency against various cancer cell lines.

Key Findings:

- Cell Line Testing : The compound exhibited promising activity against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective cytotoxicity.

- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival, potentially through the modulation of signaling pathways related to apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens.

Case Studies:

- A study demonstrated that derivatives of this compound were effective against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent.

- The compound’s trifluoromethyl group is believed to enhance membrane permeability, facilitating greater interaction with microbial targets.

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound have provided insights into how structural modifications affect biological activity.

| Modification | Effect on Activity |

|---|---|

| Bromine at position 5 | Enhances anticancer potency |

| Trifluoromethyl at position 7 | Increases solubility and bioavailability |

| Variations in ring substitutions | Altered enzyme inhibition profiles |

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

5-Bromo-7-(trifluoromethyl)-1H-indole serves as a versatile scaffold for the development of new pharmaceuticals. Indole derivatives are known for their broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

Case Studies in Anticancer Research

Recent studies have highlighted the potential of indole derivatives in targeting cancer cells. For instance, a study identified a series of indole derivatives that exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Huh7 (hepatocellular carcinoma) cells. The presence of the trifluoromethyl group in these compounds was found to improve their potency by enhancing interactions with biological targets such as tubulin .

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.57 | Tubulin polymerization inhibition |

| This compound | Huh7 | 5.0 | G2/M-phase cell cycle arrest |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Several studies have reported that indole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis.

Neurological Disorders

Indoles are being explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier. Research indicates that some indole derivatives may exhibit neuroprotective effects or modulate neurotransmitter systems, which could be beneficial in conditions such as depression or neurodegenerative diseases.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding the structure-activity relationship (SAR) and guiding the design of more potent derivatives.

Example of Molecular Docking Findings

A study demonstrated that this compound forms hydrogen bonds with key amino acids in the active sites of target proteins, thereby stabilizing the interaction and enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Halogen-Substituted Indoles

5-Bromo-7-fluoro-1H-indole Derivatives

- Synthesis: Derived from 5-bromo-7-fluoro-1H-indole-2-carboxylic acid via amidation .

5-Fluoro-1-methyl-1H-indole (7b)

- Molecular Formula : C₉H₈FN

- Molecular Weight : 149.17 g/mol

- Key Features : Methylation at position 1 improves stability.

- Synthesis : Achieved via methylation of 5-fluoroindole using potassium t-butoxide and methyl iodide in toluene (98% yield) .

Comparison Insight : The trifluoromethyl group in the target compound increases hydrophobicity and metabolic stability compared to fluoro or methyl substituents.

Alkyl- and Aryl-Substituted Indoles

5-Bromo-7-methyl-1H-indole

- Molecular Formula : C₉H₈BrN

- Molecular Weight : 226.08 g/mol

- Key Features : Methyl group at position 7 provides steric bulk without significant electronic effects.

- Properties : Purity >95% (HNMR confirmed) .

5-Bromo-1-(prop-2-yn-1-yl)-1H-indole (7)

- Molecular Formula : C₁₁H₇BrN

- Molecular Weight : 241.09 g/mol

- Synthesis : Alkylation of 5-bromoindole with propargyl bromide using NaH in DMSO (>99% yield) .

Comparison Insight : The -CF₃ group in the target compound reduces basicity compared to alkyl-substituted derivatives, influencing reactivity in cross-coupling reactions.

Functionalized Indoles with Heterocyclic Moieties

5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c)

- Molecular Formula : C₂₁H₁₈BrN₅O₂

- Molecular Weight : 468.31 g/mol (FAB-HRMS: m/z 427.0757 [M+H]⁺)

- Synthesis : Click chemistry using CuI, PEG-400, and 3-azidoethyl-5-bromoindole (50% yield) .

5-Bromo-7-(trifluoromethoxy)-1H-indole

- Molecular Formula: C₉H₅BrF₃NO

- Molecular Weight : 280.05 g/mol

- Key Features : Trifluoromethoxy (-OCF₃) group offers distinct electronic effects compared to -CF₃ .

Comparison Insight : The -CF₃ group in the target compound is more electron-withdrawing than -OCF₃, affecting π-π stacking interactions in receptor binding.

Carboxylic Acid Derivatives

5-Bromo-1H-indole-7-carboxylic Acid

- Molecular Formula: C₉H₆BrNO₂

- Molecular Weight : 256.06 g/mol

- Applications : Intermediate for ester or amide derivatives .

5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic Acid

- Molecular Formula: C₁₀H₅BrF₃NO₂

- Molecular Weight : 330.06 g/mol

- Key Features : Carboxylic acid at position 2 enhances solubility for biological applications .

Comparison Insight : Carboxylic acid derivatives are more polar than the parent indole, impacting bioavailability.

Preparation Methods

Direct Halogenation of 2-(Trifluoromethyl)-1H-indole

One of the most straightforward methods to prepare 5-Bromo-7-(trifluoromethyl)-1H-indole involves selective bromination of 2-(trifluoromethyl)-1H-indole. This approach is supported by recent research findings demonstrating efficient halogenation protocols.

- Starting Material: 2-(trifluoromethyl)-1H-indole

- Reagent: Bromine (Br2)

- Solvent: Dichloromethane (CH2Cl2)

- Procedure: Bromine solution is added dropwise to a stirred solution of 2-(trifluoromethyl)-1H-indole in CH2Cl2 at room temperature.

- Work-up: After brief stirring, the reaction mixture is washed with sodium sulfite solution and water, dried over sodium sulfate, and concentrated.

- Purification: The crude product is purified by passing through a short silica gel column using a hexane-CH2Cl2 mixture as eluent.

- The reaction proceeds rapidly (within minutes) with high selectivity.

- Yields of the 3-bromo-2-(trifluoromethyl)-1H-indole derivative reach up to 98%.

- The process is mild and avoids harsh conditions or expensive reagents.

This method is well-documented in the literature and provides a direct route to halogenated trifluoromethyl indoles suitable for further functionalization or use as intermediates.

Multi-Step Synthesis via Iodination, Sonogashira Coupling, and Cyclization (Adapted for 5-Bromo-7-Trifluoromethyl Indole)

Although the detailed patent literature primarily focuses on 5-bromo-7-methylindole, the synthetic strategy can be adapted for the trifluoromethyl analogue due to the similarity in substitution patterns on the indole ring.

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Iodination | 4-Bromo-2-(trifluoromethyl)aniline* | N-Iodosuccinimide (NIS) or iodine reagent, solvent (e.g., acetonitrile), <30°C | 4-Bromo-2-iodo-6-(trifluoromethyl)aniline | ~90 |

| 2 | Sonogashira Coupling | Product from Step 1 + trimethylsilylacetylene | Pd(PPh3)2Cl2 catalyst, CuI, triethylamine, nitrogen atmosphere, room temperature | Coupled alkyne intermediate | ~90-92 |

| 3 | Cyclization (Ring Closing) | Coupled intermediate | Base (potassium tert-butoxide, sodium hydride, or LiHMDS), solvent (NMP, DMF), 40-80°C, typically 60°C | This compound | ~75-80 |

*Note: The aniline derivative with trifluoromethyl substitution at position 2 replaces the methyl group in the analogous methylindole synthesis.

- Step 1 (Iodination): The selective iodination at the ortho position relative to the amino group is achieved using NIS or iodine reagents under controlled temperature to avoid over-iodination.

- Step 2 (Sonogashira Coupling): This palladium-catalyzed coupling attaches the alkyne moiety, with copper iodide as a co-catalyst and triethylamine as base, under inert atmosphere to prevent oxidation.

- Step 3 (Cyclization): The ring-closing step involves base-induced cyclization to form the indole ring system. The choice of base and solvent is critical for yield and purity. Potassium tert-butoxide in NMP at 60°C for 2 hours is typical.

- The method allows for the introduction of the trifluoromethyl group early in the synthesis.

- It provides good overall yields and is scalable.

- Reaction conditions are relatively mild and purification straightforward.

This multi-step approach is adapted from the 5-bromo-7-methylindole synthesis patent literature but is applicable to trifluoromethyl derivatives with appropriate starting materials and conditions.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination of 2-(CF3)-Indole | Br2, CH2Cl2 | Room temperature, short reaction time | Up to 98 | Simple, fast, high yield | May require careful control to avoid polybromination |

| Multi-Step Iodination + Sonogashira + Cyclization | NIS/I2, Pd(PPh3)2Cl2, CuI, KOtBu, NMP | Mild temperatures (RT to 60°C), inert atmosphere | 75-92 (overall) | Scalable, versatile for substitutions | Multi-step, requires catalysts and base handling |

Research Findings and Considerations

- Selectivity: Bromination of trifluoromethyl indoles is highly selective at the 3-position, which can be leveraged to prepare 5-bromo derivatives by controlling substitution patterns on the starting aniline or indole.

- Catalyst Loadings: In Sonogashira coupling, catalyst loadings of 0.2-0.4 equivalents relative to substrate and molar ratios of alkyne to aryl halide of 1-2:1 are effective to maximize yield.

- Base and Solvent Choice: Potassium tert-butoxide in polar aprotic solvents like NMP or DMF provides optimal conditions for cyclization, balancing reactivity and product stability.

- Scalability: The multi-step method has been demonstrated on scales up to 0.5 mol with consistent yields (~79-80%), indicating industrial applicability.

- Purification: Silica gel chromatography is effective for isolating intermediates and final products, ensuring high purity for further applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-7-(trifluoromethyl)-1H-indole, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis typically involves bromination and trifluoromethylation of indole precursors. For bromination, electrophilic substitution using N-bromosuccinimide (NBS) in acetic acid or dichloromethane is effective, with regioselectivity controlled by the directing effects of existing substituents . Trifluoromethyl groups can be introduced via cross-coupling reactions (e.g., Ullmann or Kumada coupling) using CuI or Pd catalysts in polar aprotic solvents like DMF . Reaction temperature (0–25°C) and stoichiometry are critical to avoid over-bromination or side reactions.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : and NMR confirm substituent positions. For example, the fluorine in the trifluoromethyl group appears as a singlet near to ppm in NMR, while indole protons show characteristic splitting patterns .

- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles, critical for verifying the bromine and trifluoromethyl positions. A related compound, 1-(5-Bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethan-1-ol, was structurally validated this way .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental handling?

- Methodological Answer : The compound’s lipophilicity (logP ~3.5) and low water solubility necessitate dissolution in DMSO or THF for biological assays. Its stability under acidic conditions is limited; storage at in amber vials prevents photodegradation . Melting points and TLC profiles (e.g., Rf = 0.4 in 70:30 EtOAc:hexane) aid purity assessment .

Advanced Research Questions

Q. What challenges arise in the regioselective functionalization of this compound, and how can they be addressed through experimental design?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the indole ring, complicating further electrophilic substitutions. To introduce groups at the 3-position, directed ortho-metalation (DoM) using LDA or Grignard reagents at is effective . Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals, guiding reagent selection .

Q. How do structural modifications of this compound derivatives affect their biological activity?

- Methodological Answer :

- Anticancer Activity : Substituting the bromine with a methoxy group enhances solubility but reduces cytotoxicity. In contrast, adding a triazole moiety via click chemistry improves binding to tubulin, as seen in analogs with IC values <1 μM against HeLa cells .

- Antiviral Activity : Fluorine substitution at the 5-position (as in 5-fluoro-7-bromoindole derivatives) increases membrane permeability, boosting inhibition of viral proteases . SAR studies require parallel synthesis and high-throughput screening to optimize substituent combinations .

Q. What discrepancies exist in reported crystallographic data for halogenated indoles, and how can refinement protocols resolve them?

- Methodological Answer : Discrepancies in unit cell parameters (e.g., due to twinning or disorder) are resolved using SHELXL’s twin refinement and ADDSYM tools . For example, a 2019 study corrected a 5% deviation in bond angles by applying Hirshfeld rigid-body refinement . High-resolution synchrotron data (λ = 0.7 Å) further reduce errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.